

chemical properties of 1-Benzyl-1,4-dihydronicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-1,4-dihydronicotinamide**

Cat. No.: **B015336**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **1-Benzyl-1,4-dihydronicotinamide** (BNAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analogue of the ubiquitous biological reducing agent dihydronicotinamide adenine dinucleotide (NADH). As a stable and accessible model compound, BNAH has been instrumental in elucidating the mechanisms of hydride transfer reactions, which are fundamental to numerous biological and chemical processes. This technical guide provides a comprehensive overview of the core chemical properties of BNAH, including its synthesis, spectroscopic characteristics, redox behavior, and reactivity as a hydride donor. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers in bioorganic chemistry, drug development, and catalysis.

Physicochemical Properties

BNAH is a light yellow to brown crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

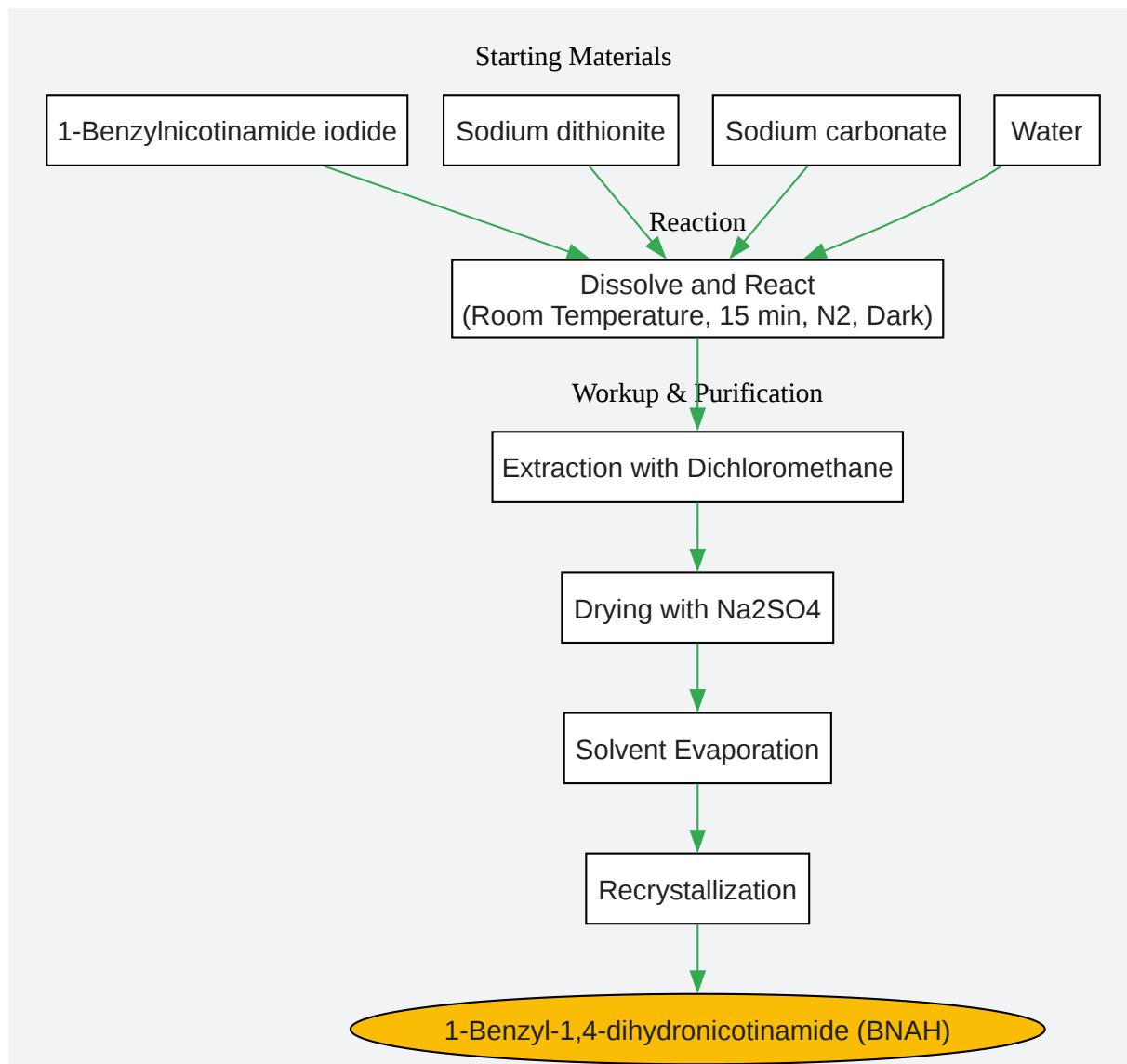
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O	[1][2]
Molar Mass	214.26 g/mol	[1][2]
Melting Point	121-123 °C	[3]
Density (Predicted)	1.198 ± 0.06 g/cm ³	[3]
CAS Number	952-92-1	[2]

Synthesis and Purification

The most common and efficient synthesis of BNAH involves the reduction of its corresponding pyridinium salt, 1-benzylnicotinamide chloride or iodide. A typical experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-dihydronicotinamide

Materials:


- 1-Benzylnicotinamide iodide
- Sodium dithionite (Na₂S₂O₄)
- Sodium carbonate (Na₂CO₃)
- Deionized water
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-benzylnicotinamide iodide (1 g, 3.41 mmol) in 15 mL of deionized water.[4]
- To this solution, add sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[4]
- Stir the resulting solution under a nitrogen atmosphere in the dark for 15 minutes.[4]
- After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.[4]
- Filter the solution and remove the solvent under reduced pressure at room temperature using a rotary evaporator to yield **1-Benzyl-1,4-dihydronicotinamide** as a solid.[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to obtain a crystalline solid.

[Click to download full resolution via product page](#)

Workflow for the synthesis of BNAH.

Spectroscopic Properties

The structural characterization of BNAH is routinely performed using various spectroscopic techniques.

UV-Visible Spectroscopy

BNAH exhibits a characteristic absorption maximum in the UV region, which is sensitive to the solvent environment.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
Ethanol	330	14,100 - 14,800	
Acetonitrile	~355	Not specified	[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of BNAH shows characteristic peaks corresponding to its functional groups.

Wavenumber (cm^{-1})	Assignment	Reference
3260	N-H stretch (amide)	
3060, 2960	C-H stretch (aromatic, aliphatic)	
1730, 1670	C=O stretch (amide)	
1575, 1550	C=C stretch (dihydropyridine ring)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of BNAH. The chemical shifts are reported in ppm relative to a standard.

^1H NMR (300 MHz, CDCl_3):[4]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.34	m	-	5H, Phenyl-H
7.26	s	-	1H, H-2 (dihydropyridine)
5.75	d	8.10	1H, H-6 (dihydropyridine)
5.38	s	-	2H, Amide-NH ₂
4.76	m	-	1H, H-5 (dihydropyridine)
4.30	s	-	2H, Benzyl-CH ₂
3.19	s	-	2H, H-4 (dihydropyridine)

¹³C NMR (75.5 MHz, CDCl₃):[4]

Chemical Shift (δ , ppm)	Assignment
140.15	C-3 (dihydropyridine)
137.37	C-ipso (phenyl)
129.09	C-para (phenyl)
128.95	C-ortho (phenyl)
127.92	C-meta (phenyl)
127.29	C-2 (dihydropyridine)
103.34	C-6 (dihydropyridine)
98.75	C-5 (dihydropyridine)
57.52	Benzyl-CH ₂
22.97	C-4 (dihydropyridine)

Redox Chemistry and Hydride Transfer

BNAH is a potent reducing agent, capable of donating a hydride equivalent (H^-) to a variety of substrates. This reactivity is central to its function as an NADH mimic.

Redox Potential

The redox potential of BNAH is a critical parameter that quantifies its reducing power. It is typically determined by cyclic voltammetry and is sensitive to the solvent and experimental conditions.

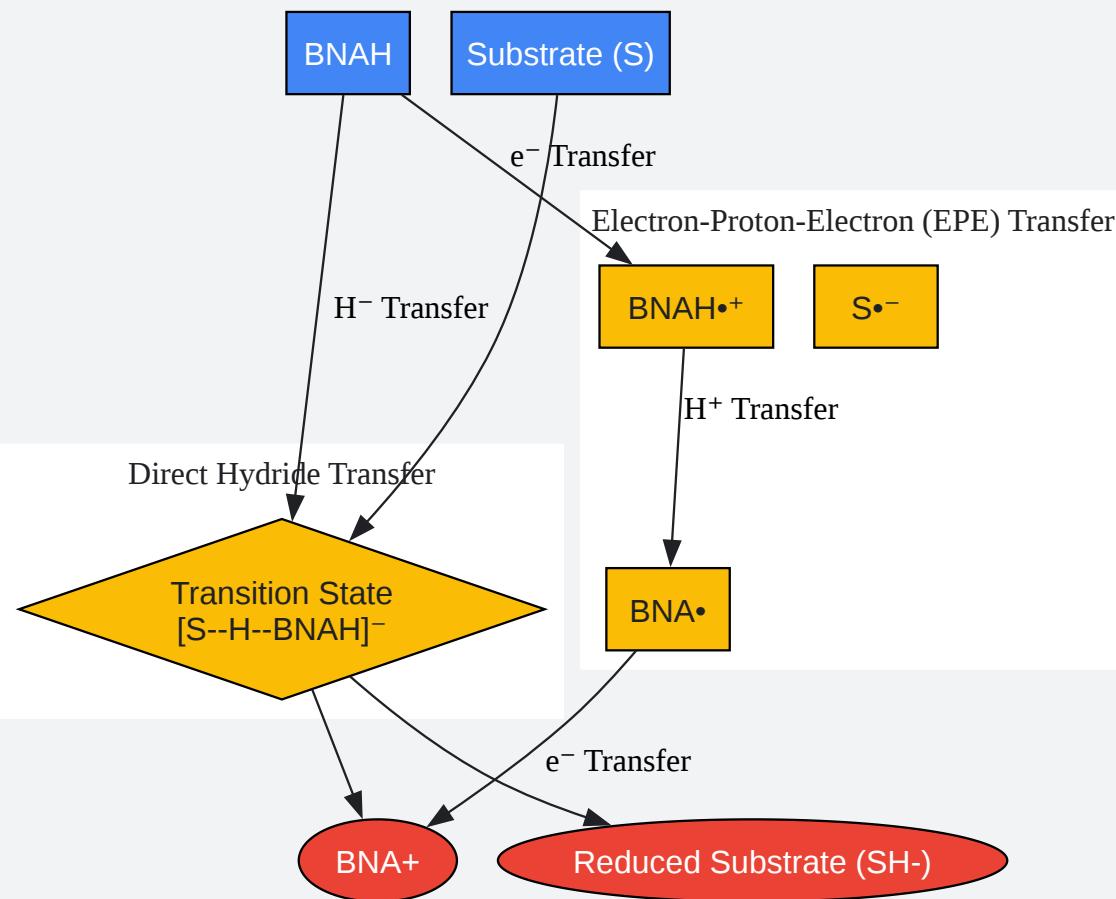
Redox Potential (V vs. SCE)	Solvent	Conditions	Reference
-0.57	Acetonitrile	-	[7]
+0.74	Acetonitrile with 5% H ₂ O	2.0 mM TEA, 0.10 M [NBu ₄]PF ₆	[1]

Experimental Protocol: Cyclic Voltammetry of BNAH

Materials:

- **1-Benzyl-1,4-dihydronicotinamide (BNAH)**
- Anhydrous acetonitrile (MeCN)
- Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
- Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
- Glassy carbon working electrode
- Platinum wire counter electrode
- Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
- Inert gas (e.g., Argon or Nitrogen)

Procedure:


- Prepare a solution of BNAH (e.g., 1 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M TBAPF₆).
- Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned in the solution.
- Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
- Set the parameters on the potentiostat. A typical potential window for the oxidation of BNAH would be from 0 V to approximately +1.0 V vs. the reference electrode. The scan rate can be varied (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox process.
- Initiate the cyclic voltammogram, scanning from the initial potential to the switching potential and back.
- Record and analyze the resulting voltammogram to determine the oxidation peak potential (E_{pa}). For irreversible processes, the half-peak potential (E_{p/2}) can provide an estimate of the formal potential.

Mechanism of Hydride Transfer

The oxidation of BNAH can proceed through different mechanistic pathways, primarily distinguished as either a one-step direct hydride transfer or a multi-step process involving sequential electron and proton transfers.

- Direct Hydride Transfer (H⁻): In this concerted mechanism, the hydride ion is transferred directly from the C4 position of the dihydropyridine ring to the substrate in a single transition state.
- Electron-Proton-Electron (EPE) Transfer: This stepwise mechanism involves an initial single electron transfer (SET) from BNAH to the substrate, forming the BNAH radical cation (BNAH^{•+}). This is followed by the transfer of a proton (H⁺) and a second electron (e⁻).^{[7][8]} The BNAH radical cation can exist in keto and enol forms.^[8]

Hydride Transfer Mechanisms from BNAH

[Click to download full resolution via product page](#)

Mechanisms of hydride transfer from BNAH.

Kinetic Data

The rate of hydride transfer from BNAH is highly dependent on the nature of the substrate. The kinetics are often studied using stopped-flow techniques, monitoring the change in absorbance of BNAH or the product over time.

Substrate	Second-Order Rate		
	Constant (k_2 , $M^{-1}s^{-1}$)	Conditions	Reference
$[\text{CrIII}(\text{O}_2)(\text{TMC})(\text{Cl})]^+$	1.1×10^3	MeCN, 253 K	[5]
Cinnamaldehyde	8.50 ± 0.5 (kcat/KM)	25 °C	[5]
Aromatic Hydroxylation	1.2×10^4	Not specified	[5]
α,β -Unsaturated Carbonyl	1.9×10^6	Not specified	[5]

Applications in Research and Development

The well-characterized chemical properties of BNAH make it a valuable tool in several areas of research:

- Mechanistic Studies: BNAH is widely used to investigate the mechanisms of enzymatic and non-enzymatic redox reactions.
- Asymmetric Synthesis: Chiral derivatives of BNAH are employed as reducing agents in asymmetric synthesis to produce enantiomerically enriched compounds.
- Drug Development: Understanding how BNAH and its derivatives interact with biological targets can aid in the design of novel therapeutics that modulate redox pathways.
- Catalysis: BNAH can be used as a stoichiometric or catalytic reductant in various organic transformations.

Conclusion

1-Benzyl-1,4-dihydronicotinamide is a versatile and indispensable tool for studying the fundamental chemistry of hydride transfer. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for its application in diverse fields of chemical and biological research. The provided experimental protocols and

tabulated data serve as a practical resource for researchers aiming to utilize BNAH in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE synthesis - [chemicalbook](https://chemicalbook.com) [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of electron-transfer oxidation of NADH analogues and chemiluminescence. Detection of the keto and enol radical cations - [PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties of 1-Benzyl-1,4-dihydronicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015336#chemical-properties-of-1-benzyl-1-4-dihydronicotinamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com